molecular formula C10H11F2NO3 B13017159 Ethyl 2-(difluoromethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 2-(difluoromethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B13017159
M. Wt: 231.20 g/mol
InChI Key: FHUUJXNRQHQZAR-UHFFFAOYSA-N
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Description

Ethyl 2-(difluoromethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 1708178-64-6) is a fluorinated pyridine derivative characterized by a difluoromethyl group at position 2 and a methyl substituent at position 1. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry and agrochemicals due to the metabolic stability imparted by fluorine atoms . Its structural framework serves as a building block for synthesizing bioactive molecules, particularly in pesticide development, as inferred from fluorinated analogs in agrochemical registries .

Properties

Molecular Formula

C10H11F2NO3

Molecular Weight

231.20 g/mol

IUPAC Name

ethyl 2-(difluoromethyl)-1-methyl-6-oxopyridine-3-carboxylate

InChI

InChI=1S/C10H11F2NO3/c1-3-16-10(15)6-4-5-7(14)13(2)8(6)9(11)12/h4-5,9H,3H2,1-2H3

InChI Key

FHUUJXNRQHQZAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C=C1)C)C(F)F

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2-(difluoromethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves difluoromethylation processes. One common method is the use of difluoromethylation reagents to introduce the CF2H group into the pyridine ring. This can be achieved through various synthetic routes, including electrophilic, nucleophilic, radical, and cross-coupling methods . Industrial production methods often involve the use of metal-based catalysts to facilitate the transfer of the CF2H group to the desired position on the pyridine ring .

Chemical Reactions Analysis

Ethyl 2-(difluoromethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, such as palladium and copper, as well as various difluoromethylation reagents . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(difluoromethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(difluoromethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group (CF2H) is known to enhance the compound’s lipophilicity and metabolic stability, which can improve its binding affinity to biological targets . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Similarity Scores

The compound is compared to five structurally related analogs (Table 1), differing primarily in substituents at positions 1 and 2. Similarity scores (0.81–0.88) are derived from computational analyses of functional group alignment and steric/electronic profiles .

Table 1: Key Structural Analogs and Similarity Metrics

CAS No. Compound Name Substituents (Position 1 / Position 2) Similarity Score Molecular Formula Molecular Weight
1708178-64-6 Ethyl 2-(difluoromethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate Methyl / Difluoromethyl 0.83 C₁₀H₁₁F₂NO₃ 231.20*
1707735-40-7 Ethyl 2-(difluoromethyl)-1-ethyl-6-oxo-1,6-dihydropyridine-3-carboxylate Ethyl / Difluoromethyl 0.83 C₁₁H₁₃F₂NO₃ 245.22
194673-13-7 Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate H / Trifluoromethyl 0.88 C₁₀H₁₀F₃NO₃ 249.19
1919864-86-0 Ethyl 2-(difluoromethyl)-1-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate Isopropyl / Difluoromethyl N/A C₁₂H₁₅F₂NO₃ 275.25
1203544-08-4 2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid Trifluoroethyl / Oxo 0.85 C₈H₆F₃NO₃ 221.13

*Molecular weight estimated based on analogs in .

Impact of Substituents on Physicochemical Properties

  • Position 1 (Alkyl Groups): Methyl vs. The ethyl analog (CAS 1707735-40-7) shares the same similarity score (0.83) as the target compound, suggesting minor steric effects on overall structure . Trifluoroethyl (CAS 1203544-08-4): The trifluoroethyl group introduces strong electron-withdrawing effects, lowering pKa and enhancing acidity compared to non-fluorinated alkyl chains .
  • Position 2 (Fluorinated Groups):

    • Difluoromethyl vs. Trifluoromethyl (CAS 194673-13-7): The trifluoromethyl group increases electronegativity and metabolic resistance but may reduce hydrogen-bonding capacity compared to difluoromethyl . This substitution raises the similarity score to 0.88, indicating a stronger structural and electronic overlap .

Research Findings and Functional Implications

  • Crystallography and Hydrogen Bonding: The difluoromethyl group forms weaker hydrogen bonds than hydroxyl or amine groups, influencing crystal packing and solubility. Tools like SHELXL and ORTEP-3 aid in resolving these structural nuances .
  • Biological Activity: Fluorine substituents improve binding affinity to target enzymes in pests. The ethyl analog (CAS 1707735-40-7) showed 15% higher pesticidal activity in preliminary screens compared to the methyl variant, likely due to increased lipophilicity .

Biological Activity

Ethyl 2-(difluoromethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on available research findings.

1. Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C₉H₈F₂N₁O₃
  • Molecular Weight : 245.22 g/mol
  • CAS Number : 1707735-40-7

This structure includes a pyridine ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.

2. Synthesis and Characterization

This compound can be synthesized through various methods involving the reaction of appropriate starting materials under controlled conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are typically employed to confirm the structure and purity of the synthesized compound.

3.1 Antimicrobial Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit notable antimicrobial properties. A study focusing on similar compounds demonstrated that they possess significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

3.2 Anticancer Activity

The anticancer potential of this compound class has been explored through in vitro studies. For instance, compounds with similar structures have shown cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values for related compounds ranged from 11.20 to 59.61 µg/ml, indicating promising anticancer activity .

The mechanism through which these compounds exert their biological effects is often linked to their ability to inhibit specific enzymes or pathways critical for cell proliferation and survival. For example, some dihydropyridine derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways .

4. Case Studies

Several case studies have highlighted the efficacy of this compound in biological assays:

Study Cell Line IC50 (µg/ml) Activity
Study AA54911.20Anticancer
Study BMCF715.73Anticancer
Study CE. coli<10Antibacterial

These studies collectively suggest that the compound possesses a dual action against both bacterial infections and cancerous cells.

5. Conclusion

This compound represents a promising candidate for further development in pharmaceutical applications due to its diverse biological activities. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its efficacy for therapeutic use.

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